![molecular formula C18H13NO4 B5172893 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound that is widely used in scientific research. It is also known as PD-98059, which is a specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK).
Mechanism of Action
PD-98059 specifically inhibits the activity of MEK by binding to its ATP-binding site. This prevents the phosphorylation of downstream MAPKs, such as ERK, and thereby inhibits the activation of the MAPK signaling pathway. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Biochemical and physiological effects:
PD-98059 has been shown to have various biochemical and physiological effects in different cell types. Inhibition of MEK by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells. PD-98059 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. In addition, PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
PD-98059 is a specific inhibitor of MEK and has been widely used in scientific research to investigate the role of the MAPK pathway in different biological processes. One advantage of PD-98059 is its high specificity for MEK, which allows for selective inhibition of the MAPK pathway without affecting other signaling pathways. However, one limitation of PD-98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Future Directions
There are several future directions for the use of PD-98059 in scientific research. One potential application is in the development of novel cancer therapies. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for the development of more potent and selective MEK inhibitors with longer half-life for in vivo studies.
Synthesis Methods
The synthesis of 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves the reaction of 2-(2-aminoethylamino)-4-(2-chlorophenyl)thiazole with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in the presence of propargyl bromide and triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature for several hours. The product is then purified by column chromatography to obtain pure 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate.
Scientific Research Applications
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been widely used in scientific research as a specific inhibitor of MEK. MEK is a critical component of the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK by PD-98059 has been shown to suppress the activation of downstream MAPKs, such as extracellular signal-regulated kinase (ERK), and thereby inhibit cell proliferation and induce cell cycle arrest. PD-98059 has been used in various studies to investigate the role of the MAPK pathway in different biological processes, such as cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAGUCWYYOROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.